

## Risvodetinib's Mechanism of Action in Parkinson's Disease: A Technical Guide

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## **Executive Summary**

**Risvodetinib** (formerly IkT-148009) is an investigational, orally administered, selective small-molecule inhibitor of the c-Abl non-receptor tyrosine kinase, being developed as a potential disease-modifying therapy for Parkinson's disease. The central hypothesis behind its development is that by inhibiting the overactivation of c-Abl, **risvodetinib** can mitigate downstream pathological processes that are central to the initiation and progression of Parkinson's disease. These processes include the aggregation of alpha-synuclein ( $\alpha$ -synuclein), neuronal cell death, and neuroinflammation. Preclinical studies have demonstrated the potential of **risvodetinib** to halt disease progression and reverse functional loss.[1][2][3] Recent Phase 2 clinical trial data has provided the first evidence of a reduction in  $\alpha$ -synuclein pathology in patients with Parkinson's disease, alongside a favorable safety profile.[4][5] This guide provides a detailed overview of the mechanism of action of **risvodetinib**, supported by available preclinical and clinical data.

# The Role of c-Abl Kinase in Parkinson's Disease Pathophysiology

The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and migration.[6] In the context of neurodegenerative diseases, particularly Parkinson's disease, c-Abl has been identified as a

## Foundational & Exploratory





key mediator of pathogenic cascades triggered by oxidative stress.[6][7][8][9] Overactivity of c-Abl is believed to contribute significantly to the neurodegenerative process in Parkinson's disease.[10]

The pathogenic role of activated c-Abl in Parkinson's disease is thought to be mediated through several key mechanisms:

- Phosphorylation of α-synuclein: Activated c-Abl can directly phosphorylate α-synuclein. This post-translational modification is believed to promote the misfolding and aggregation of α-synuclein into the toxic oligomers and fibrils that form Lewy bodies, a hallmark pathology of Parkinson's disease.[6]
- Impairment of Autophagy: The c-Abl signaling pathway has been implicated in the inhibition of autophagy, the cellular process responsible for clearing aggregated proteins.[11] By impairing this clearance mechanism, activated c-Abl may contribute to the accumulation of toxic α-synuclein aggregates.
- Promotion of Neuroinflammation: Activated c-Abl can contribute to neuroinflammatory processes, which are increasingly recognized as a significant component of Parkinson's disease pathology.
- Induction of Apoptosis: Overactive c-Abl can trigger programmed cell death (apoptosis) in dopaminergic neurons, the primary cell type lost in Parkinson's disease.[11]

## **Risvodetinib's Proposed Mechanism of Action**

**Risvodetinib** is designed to be a potent and selective inhibitor of c-Abl kinase.[12] By blocking the kinase activity of c-Abl, **risvodetinib** is hypothesized to interrupt the downstream pathological events that drive Parkinson's disease. The intended therapeutic effects of **risvodetinib** include:

- Reducing α-synuclein Pathology: By inhibiting the c-Abl-mediated phosphorylation of α-synuclein, risvodetinib is expected to decrease its aggregation and promote its clearance.
   [13]
- Protecting Dopaminergic Neurons: Through the inhibition of apoptotic pathways and the restoration of cellular protective mechanisms, risvodetinib aims to prevent the loss of







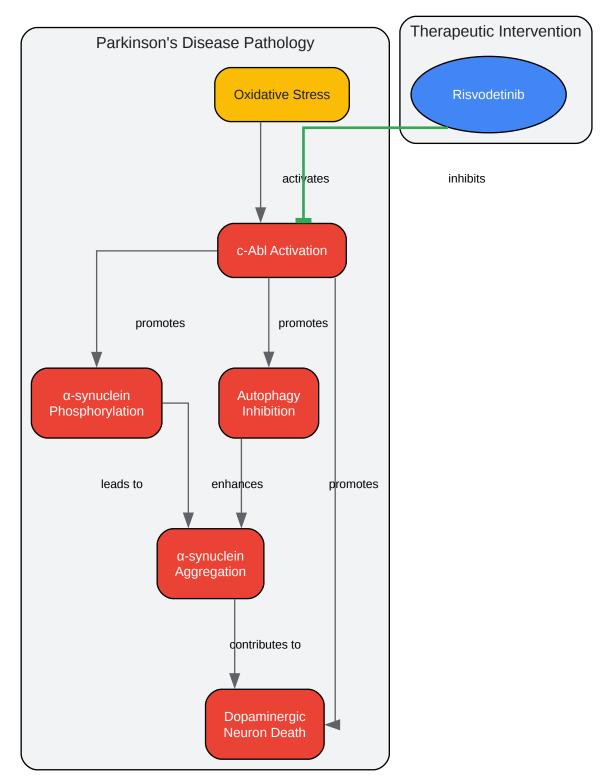
dopaminergic neurons.[2][10][14]

• Restoring Neuroprotective Mechanisms: By modulating the c-Abl signaling pathway, risvodetinib may help to restore cellular homeostasis and neuroprotective functions within the brain and gastrointestinal tract.[2][3]

The following diagram illustrates the proposed mechanism of action of **risvodetinib** in the context of Parkinson's disease pathology.



#### Proposed Mechanism of Action of Risvodetinib in Parkinson's Disease



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Caption: **Risvodetinib** inhibits c-Abl activation, blocking downstream pathological cascades.



## **Preclinical Evidence**

Preclinical studies in various animal models of Parkinson's disease have provided the foundational evidence for the therapeutic potential of **risvodetinib**. These studies have demonstrated that inhibition of c-Abl by **risvodetinib** can lead to a substantial reduction in  $\alpha$ -synuclein aggregate pathology, prevent the loss of dopaminergic neurons, and result in the reversal of functional deficits.[1]

## Clinical Development: The Phase 2 '201 Trial'

The '201 Trial' (NCT05424276) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the safety, tolerability, and efficacy of **risvodetinib** in patients with early-stage, untreated Parkinson's disease.[5][15]

## **Experimental Protocol**

- Participants: The trial enrolled 126 individuals with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[4][15]
- Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three oncedaily oral doses of **risvodetinib** (50 mg, 100 mg, or 200 mg) or a placebo for 12 weeks.[1][5]
- Primary Endpoints: The primary endpoint was safety and tolerability, assessed by monitoring treatment-emergent adverse events, cardiovascular safety, and laboratory analyses.[1]
- Secondary Endpoints: A hierarchy of 15 secondary endpoints was used to evaluate the
  potential benefits on motor and non-motor functions, including the Movement Disorder
  Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and
  England Activities of Daily Living (SEADL) scale.[1][5]
- Exploratory Endpoints: Biomarker analysis included the assessment of α-synuclein pathology in skin biopsies and cerebrospinal fluid/plasma analysis using a seed-amplification assay.[1]

## **Key Findings**

The '201 Trial' yielded significant findings that support the proposed mechanism of action of **risvodetinib**.



#### 4.2.1. Safety and Tolerability

The trial met its primary safety endpoint, with **risvodetinib** demonstrating a safety and tolerability profile comparable to placebo.[4][5] The completion rate for the 12-week dosing period was high at 95%, with 99% dosing compliance.[4]

Adverse Event Profile	Risvodetinib (All Doses)	Placebo
Completion Rate	95%	-
Dosing Compliance	99%	-
Common AEs (nausea, diarrhea, etc.)	Frequency similar to placebo	-
Falls (Reported as AE)	Nearly 5-fold reduction	-
Data from the Phase 2 '201 Trial' as reported in October 2025.[4]		

#### 4.2.2. Efficacy Outcomes

While the trial was not powered for definitive efficacy, it showed promising signals of functional improvement.

Efficacy Measure	Dose	Outcome
MDS-UPDRS Part 2 (Motor Experiences of Daily Living)	100 mg	Nominal statistical significance
Schwab and England ADL Scale	50 mg	Nominal statistical significance
ADL: Activities of Daily Living.  Data from the Phase 2 '201  Trial' as reported in October  2025.[5]		







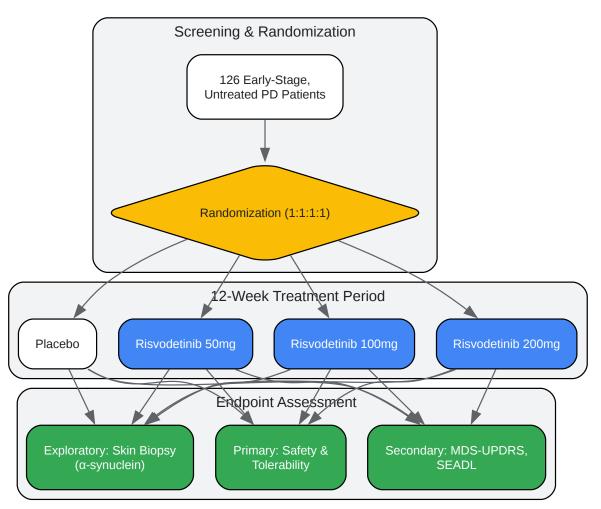
An approximate dose-response trend was observed for the MDS-UPDRS Part 2 scores.[5] Notably, 13 of the 15 secondary outcome measures showed a numerical trend favoring **risvodetinib** over placebo.[5]

#### 4.2.3. Biomarker Evidence

Exploratory biomarker analysis provided the most direct evidence of **risvodetinib**'s target engagement and disease-modifying potential. A dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition was observed in a subset of patients.[4][5] This is the first time an experimental treatment has demonstrated a reduction in the underlying alpha-synuclein pathology of Parkinson's disease.[4]

The following diagram illustrates the workflow of the '201 Trial'.





Phase 2 '201 Trial' Workflow

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Caption: Workflow of the Phase 2 '201' clinical trial for risvodetinib.

## **Future Directions**

The promising results from the Phase 2 '201 Trial' have paved the way for further clinical development of **risvodetinib**. An end-of-Phase 2 meeting with the U.S. Food and Drug Administration (FDA) has taken place to discuss the design of a Phase 3 program.[10] Future studies will likely aim to confirm the clinical efficacy and durability of response, as well as to further validate the effect of **risvodetinib** on the alpha-synuclein burden in a larger patient population over a longer duration.[5]



## Conclusion

**Risvodetinib** represents a novel and promising therapeutic approach for Parkinson's disease by targeting the underlying pathological mechanism of c-Abl kinase activation. The convergence of a well-defined mechanism of action, supportive preclinical data, and encouraging Phase 2 clinical trial results, particularly the unprecedented reduction in alphasynuclein pathology, positions **risvodetinib** as a leading candidate for a disease-modifying therapy in Parkinson's disease. Further investigation in pivotal Phase 3 trials is eagerly anticipated by the scientific and medical communities.

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